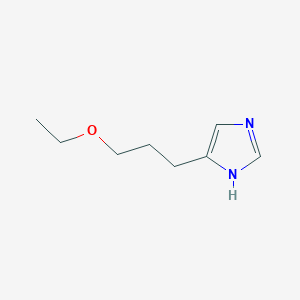

4-(3-ethoxypropyl)-3H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Organic and Inorganic Chemistry

In organic chemistry, the imidazole ring is a versatile building block for the synthesis of a vast array of complex molecules. nih.gov First synthesized in 1858, its aromatic nature and the presence of both an acidic and a basic nitrogen atom allow for diverse functionalization, making it a key component in the design of novel organic materials and catalysts. nih.govijsrtjournal.com The imidazole moiety is also central to the structure of many natural products, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. lifechemicals.comtsijournals.com

In the realm of inorganic chemistry, imidazole and its derivatives are highly valued as ligands in coordination chemistry. The nitrogen atoms of the imidazole ring readily coordinate with a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties. This has led to their extensive use in the development of catalysts, metal-organic frameworks (MOFs), and biomimetic systems that mimic the active sites of metalloenzymes. lifechemicals.com

General Overview of Functionalized Imidazoles in Advanced Studies

The strategic modification of the imidazole core, known as functionalization, has unlocked a wealth of applications in advanced scientific research. nih.gov By attaching various chemical groups to the imidazole ring, chemists can fine-tune its steric and electronic properties to achieve specific functions. ijsrtjournal.com This has led to the development of functionalized imidazoles with applications in diverse fields such as materials science, where they are used to create ionic liquids and polymers, and in analytical chemistry, as components of chemical sensors. lifechemicals.comnih.gov

A significant area of investigation involves the synthesis of N-functionalized imidazoles, which can be produced on a large scale and serve as versatile starting materials for numerous useful compounds. acs.org Furthermore, the creation of 4,5-functionalized imidazoles has opened new avenues in the study of stable carbenes and their metal complexes. ua.edu The diverse biological activities exhibited by functionalized imidazoles, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in medicinal chemistry. ajrconline.orgresearchgate.net

Specific Research Focus on 4-(3-ethoxypropyl)-3H-imidazole

Within the vast family of imidazole derivatives, this compound has emerged as a compound of interest in specific research contexts. While not as extensively studied as some other imidazoles, its unique combination of a flexible ethoxypropyl side chain and the imidazole core presents intriguing possibilities for molecular design and application. The presence of the ether linkage and the alkyl chain introduces a degree of lipophilicity and conformational flexibility that can influence its interactions with biological targets or its properties in materials science.

Contextualizing this compound within Current Chemical Paradigms

The study of this compound is situated within the broader paradigm of developing functional molecules with tailored properties. Its structure is amenable to the principles of rational drug design, where the ethoxypropyl group could be modified to optimize binding to a specific biological receptor. In materials science, this compound could serve as a precursor or building block for polymers or ionic liquids with specific thermal or conductive properties. The investigation of such specifically functionalized imidazoles is driven by the continuous search for novel compounds with enhanced performance in a variety of applications, from therapeutics to advanced materials. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application and study. A summary of its key computed properties is provided in the table below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 154.21 g/mol |

| Molecular Formula | C8H14N2O |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 154.110613074 Da |

| Monoisotopic Mass | 154.110613074 Da |

| Topological Polar Surface Area | 37.9 Ų |

| Heavy Atom Count | 11 |

| Complexity | 98.1 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is computed by PubChem and provides an estimated profile of the compound's characteristics. nih.gov

Synthesis and Research Findings

While specific, detailed research findings on the synthesis and applications of this compound are not extensively documented in publicly available literature, general synthetic strategies for related imidazole derivatives provide a likely pathway for its creation. The synthesis of N-substituted and C-substituted imidazoles often involves the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Debus synthesis) or variations thereof. researchgate.net For a 4-substituted imidazole like the title compound, a common route would involve the reaction of a suitably functionalized starting material, such as a derivative of 3-ethoxypropanal, with other reagents to form the imidazole ring.

Research into functionalized imidazoles is a vibrant area. For instance, studies have explored the synthesis of various 1-(4-substituted phenyl)-2-ethyl imidazole derivatives as potential apoptosis inducers. nih.gov Other work has focused on the synthesis of imidazole 3-oxides and their subsequent reactions. clockss.org These studies, while not directly involving this compound, highlight the diverse synthetic methodologies and the broad scope of research within the imidazole family. The exploration of this specific compound likely falls within the broader search for novel bioactive molecules or functional materials. Its PubChem entry indicates its existence and lists several depositor-supplied synonyms, suggesting it has been synthesized and is part of chemical libraries for screening and further investigation. nih.gov

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(3-ethoxypropyl)-1H-imidazole |

InChI |

InChI=1S/C8H14N2O/c1-2-11-5-3-4-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

RSHKAUMLIJVWFJ-UHFFFAOYSA-N |

SMILES |

CCOCCCC1=CN=CN1 |

Canonical SMILES |

CCOCCCC1=CN=CN1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ethyl-3-(1H-imidazol-4-yl)propyl ether FUB 465 FUB465 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Ethoxypropyl 3h Imidazole

Historical Evolution of Imidazole (B134444) Synthesis Relevant to 4-(3-ethoxypropyl)-3H-imidazole

The journey to synthesize complex imidazoles like this compound is built upon a foundation of seminal discoveries in heterocyclic chemistry. The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858, who obtained it from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). pharmaguideline.comderpharmachemica.com This reaction, while groundbreaking, often resulted in low yields.

A significant advancement came with the Debus-Radziszewski imidazole synthesis , a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.comwikiwand.comslideshare.net This method's adaptability by varying the aldehyde component makes it a foundational strategy for producing C-substituted imidazoles. For a 4-substituted imidazole like the target compound, a suitably chosen aldehyde precursor to the 3-ethoxypropyl group would be required, although this presents challenges in itself.

Over the years, numerous other named reactions have expanded the synthetic chemist's toolbox for imidazole synthesis. While not all are directly applicable to the specific substitution pattern of this compound, they have contributed to the broader understanding of imidazole reactivity and formation.

Classical and Modern Approaches to Imidazole Core Formation with Alkyl Side Chains

The construction of the this compound molecule can be approached in two primary ways: by building the imidazole ring with the side chain already incorporated into one of the precursors (de novo synthesis) or by attaching the side chain to a pre-formed imidazole ring.

De novo syntheses offer the advantage of building the desired substitution pattern directly into the heterocyclic core. Several classical methods are noteworthy:

Radziszewski Synthesis : A variation of the Debus synthesis, this method condenses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.com To synthesize the target compound via this route, one would theoretically use an aldehyde that contains the 3-ethoxypropyl group.

Wallach Synthesis : This method involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride, followed by reduction. pharmaguideline.comderpharmachemica.comwjpsonline.comiiste.org While traditionally used for N-substituted imidazoles, modifications could potentially allow for C-alkylation.

Marckwald Synthesis : This approach involves the reaction of an α-aminoketone with a cyanate (B1221674) or related reagent to form a 2-mercaptoimidazole (B184291), which can then be desulfurized. pharmaguideline.comiiste.orgbaranlab.orgresearchgate.net The synthesis of an α-aminoketone bearing the 3-ethoxypropyl side chain would be the key challenge in applying this method.

Modern approaches have focused on improving the efficiency and scope of these classical methods, often employing new catalysts and reaction conditions. For instance, recent developments in multicomponent reactions have utilized microwave assistance or environmentally benign catalysts to improve yields and reduce reaction times. derpharmachemica.comrsc.org

A summary of classical de novo imidazole syntheses is presented below:

| Synthesis Method | Reactants | Key Features | Relevance to this compound |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Multicomponent reaction, versatile for C-substitution. wikipedia.orgscribd.com | Requires an aldehyde precursor to the 3-ethoxypropyl side chain. |

| Wallach | N,N'-disubstituted oxamide, POCl₃ | Primarily for N-substituted imidazoles. pharmaguideline.comwjpsonline.com | Less direct for C4-alkylation. |

| Marckwald | α-Aminoketone, Cyanate/Isothiocyanate | Forms a 2-mercaptoimidazole intermediate. baranlab.orgresearchgate.net | Dependent on the synthesis of a specific α-aminoketone. |

Attaching the 3-ethoxypropyl side chain to a pre-formed imidazole ring is a more convergent and often more practical approach. This can be achieved through several modern synthetic strategies:

Grignard and Organozinc Reactions : A powerful method for C-C bond formation involves the reaction of an organometallic reagent with a suitable electrophile. One could envision the reaction of a 3-ethoxypropyl Grignard reagent or an organozinc reagent, such as (3-ethoxy-3-oxopropyl)zinc bromide, with a halogenated imidazole derivative (e.g., 4-bromoimidazole). organic-chemistry.orgchemicalforums.comsigmaaldrich.comsigmaaldrich.com The subsequent reduction of the ester to the ether would complete the synthesis. The use of base-stable imidazolium (B1220033) ionic liquids has also been explored for Grignard reactions. organic-chemistry.org

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling , are highly effective for forming C-C bonds. wikipedia.orgnih.govorganic-chemistry.orgacs.orgorganic-chemistry.org This would involve coupling a 4-haloimidazole with an organozinc reagent derived from a 3-ethoxypropyl halide. The Negishi coupling is known for its high functional group tolerance and effectiveness in coupling sp3 and sp2 hybridized carbons. wikipedia.org

Radical Addition : A recently reported strategy for the synthesis of 4-alkyl-imidazoles utilizes an intermolecular radical addition-based reaction sequence. acs.orgnih.gov This metal-free approach allows for the incorporation of complex alkyl side chains at the 4-position of the imidazole ring.

Alkylation of Imidazole Derivatives : While direct C-alkylation of the imidazole ring is challenging, N-alkylation is a common reaction. nih.govnih.govotago.ac.nzrsc.orgtandfonline.com A multi-step sequence could involve the synthesis of an imidazole derivative with a functional group at the 4-position that can be subsequently converted to the 3-ethoxypropyl side chain.

A comparison of potential strategies for introducing the side chain is provided below:

| Strategy | Key Reagents | Advantages | Challenges |

| Grignard/Organozinc Reaction | 4-Haloimidazole, 3-Ethoxypropylmagnesium bromide or (3-Ethoxy-3-oxopropyl)zinc bromide | Direct C-C bond formation. | Potential for side reactions with the imidazole N-H. |

| Negishi Coupling | 4-Haloimidazole, 3-Ethoxypropylzinc halide, Palladium catalyst | High yield, good functional group tolerance. wikipedia.org | Requires preparation of the organozinc reagent. |

| Radical Addition | Imidazole precursor, Radical initiator, Alkyl halide | Metal-free, good for complex side chains. acs.orgnih.gov | May require specific precursors and optimization. |

Optimization of Synthetic Routes for this compound

Regardless of the chosen synthetic route, optimization is crucial to maximize yield and purity.

Several techniques can be employed to enhance the yield of imidazole syntheses:

Catalyst Selection : The choice of catalyst is critical in cross-coupling reactions. For Negishi couplings, various palladium complexes with specific ligands have been developed to improve catalytic activity and stability. nih.govorganic-chemistry.orgacs.org In multicomponent reactions, the use of Brønsted or Lewis acid catalysts can significantly improve yields. rsc.org

Reaction Conditions : Optimization of solvent, temperature, and reaction time is standard practice. The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in many imidazole syntheses. derpharmachemica.com Solvent-free conditions have also been explored to provide greener and more efficient processes. rsc.org

Phase Transfer Catalysis (PTC) : For reactions involving immiscible phases, such as the N-alkylation of imidazoles, phase transfer catalysis can be a highly effective method to increase reaction rates and yields. tandfonline.com

Purification Methods : Efficient purification techniques, such as column chromatography or recrystallization, are essential to isolate the desired product in high purity.

A table summarizing yield enhancement techniques is presented below:

| Technique | Description | Example Application |

| Catalyst Optimization | Selecting the most active and selective catalyst for a given transformation. | Use of specific palladium-N-heterocyclic carbene (NHC) complexes in Negishi coupling. nih.gov |

| Microwave Irradiation | Using microwave energy to rapidly heat the reaction mixture. | Acceleration of multicomponent imidazole syntheses. derpharmachemica.com |

| Phase Transfer Catalysis | Facilitating the reaction between reactants in different phases. | N-alkylation of imidazoles using a quaternary ammonium (B1175870) salt as the catalyst. tandfonline.com |

| Solvent-Free Conditions | Running the reaction without a solvent. | Environmentally friendly synthesis of trisubstituted imidazoles. rsc.org |

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of analogous chiral imidazole derivatives. The introduction of a stereocenter, for instance, by using a chiral building block or a chiral catalyst, can lead to the formation of enantiomerically enriched products.

For example, in the synthesis of imidazole-containing natural products or pharmaceuticals, asymmetric synthesis is often a key consideration. This can be achieved through:

Chiral Pool Synthesis : Utilizing a readily available chiral starting material that already contains the desired stereocenter.

Asymmetric Catalysis : Employing a chiral catalyst to induce stereoselectivity in a reaction that creates a new stereocenter.

Use of Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

While not directly applicable to the synthesis of the achiral target compound, the knowledge and techniques developed for stereoselective imidazole synthesis are an important part of the broader synthetic landscape.

Atom Economy and Green Chemistry Considerations

The synthesis of substituted imidazoles like this compound can be approached through various established methods, such as the Radziszewski synthesis or variations thereof. A common strategy involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.

For the specific synthesis of this compound, a plausible route would involve the reaction of glyoxal (the 1,2-dicarbonyl), 4-ethoxybutanal (B6236600) (the aldehyde), and ammonia. In this reaction, the atoms from the three reactants combine to form the imidazole ring and its substituents. The theoretical atom economy of this type of condensation reaction is quite high, as the primary byproduct is water. For every mole of the imidazole product formed, two moles of water are typically eliminated.

Reaction Scheme (Generalized): (CHO)₂ + R-CHO + 2 NH₃ → Imidazole-R + 3 H₂O

From a green chemistry perspective, several factors are critical:

Solvents: The choice of solvent is crucial. While classic organic solvents may be used, the use of greener solvents like water or ethanol, if the reaction proceeds efficiently, would significantly improve the environmental profile of the synthesis.

Catalysis: The reaction is often acid-catalyzed. Utilizing a heterogeneous or recyclable catalyst instead of a soluble, single-use acid would align better with green principles by simplifying purification and reducing waste.

Raw Materials: The ideal synthesis would utilize starting materials derived from renewable feedstocks. The sustainability of the sources for glyoxal, 4-ethoxybutanal, and ammonia is a key consideration.

Energy Consumption: Reaction conditions that proceed at or near ambient temperature and pressure are preferred to minimize energy input. google.com Syntheses requiring high temperatures for extended periods are less favorable from a green chemistry standpoint. jocpr.com

By optimizing these parameters—maximizing atom economy, using benign solvents, employing catalytic methods, and sourcing sustainable raw materials—the synthesis of this compound can be designed to be more environmentally responsible.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound, like many polar, nitrogen-containing heterocyclic compounds, presents specific challenges. Its basic nature and potential for hydrogen bonding influence the selection of appropriate techniques. Common methodologies are based on the compound's physicochemical properties and include extraction, crystallization, and chromatography.

Acid-Base Extraction: A highly effective method for separating basic imidazoles from non-basic impurities involves acid-base extraction. The crude product, dissolved in an organic solvent like ethyl acetate, can be washed with an acidic aqueous solution. The basic imidazole is protonated and partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, neutralized with a base (such as sodium bicarbonate), and the purified free-base imidazole is re-extracted into an organic solvent. google.com This method is not only effective for purification but is also scalable. jocpr.com

Crystallization: Crystallization is a primary technique for obtaining highly pure solid material. For imidazoles, this can be achieved from a suitable single solvent or a mixed-solvent system. A patent for a similar imidazole derivative describes a purification process involving crystallization from a mixture of acetonitrile (B52724) and water. google.com The crude product is dissolved in the solvent system at an elevated temperature, and the pure compound crystallizes upon cooling, leaving impurities dissolved in the mother liquor. The resulting crystals are then isolated by filtration and washed with a cold solvent, such as acetone, to remove residual impurities. google.com

Chromatography: When high levels of purity are required, or when impurities have similar properties to the product, column chromatography is employed. Given the polar nature of imidazoles, several chromatographic techniques can be considered.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Standard C18 columns often provide poor retention for polar bases like imidazole. jocpr.com To overcome this, specialized columns such as amide-bonded silica (B1680970) gel columns can be used. ajrconline.org Alternatively, ion-pairing agents (e.g., trifluoroacetic acid, TFA) can be added to the mobile phase to improve retention and separation on a C18 column. jocpr.com

Normal-Phase Chromatography: Traditional normal-phase chromatography using silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a common method for purifying imidazole derivatives. nih.gov The polarity of the mobile phase is adjusted to achieve optimal separation.

The following table summarizes the common purification methodologies applicable to this compound.

| Methodology | Description | Typical Solvents/Reagents | Key Principle | Reference |

| Acid-Base Extraction | The compound is selectively moved between aqueous and organic phases based on pH. | Ethyl acetate, Hydrochloric acid, Sodium bicarbonate | Separation based on the basicity of the imidazole nitrogen. | google.com, jocpr.com |

| Crystallization | The product is purified by precipitation from a supersaturated solution. | Acetonitrile/Water, Acetone (for washing) | Separation based on differences in solubility between the product and impurities. | google.com |

| Column Chromatography | The compound is separated from impurities by differential adsorption on a stationary phase. | Silica Gel, Hexane/Ethyl Acetate (Normal Phase); Amide Column, Acetonitrile/Water (Reversed Phase) | Separation based on polarity and interaction with the stationary phase. | nih.gov, ajrconline.org |

Theoretical and Computational Investigations of 4 3 Ethoxypropyl 3h Imidazole

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. These approaches provide insights into electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-(3-ethoxypropyl)-3H-imidazole, DFT calculations would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.

These studies would yield crucial data such as the optimized molecular geometry, Mulliken and Natural Bond Orbital (NBO) population analysis to understand charge distribution, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.

Ab Initio Calculations of Ground State Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to study this compound.

These calculations would provide a rigorous determination of the molecule's ground state energy, dipole moment, and polarizability. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, would serve as a benchmark for the results obtained from DFT and other more approximate methods.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxypropyl side chain in this compound suggests the existence of multiple low-energy conformations that can influence its physical and chemical properties.

Exploration of Preferred Conformations in Solution and Gas Phase

A systematic conformational search would be necessary to identify the stable conformers of this compound. This would involve rotating the single bonds in the ethoxypropyl chain and calculating the energy of each resulting structure. These calculations could be performed for both the gas phase and in the presence of a solvent, using implicit or explicit solvent models, to understand how the environment affects conformational preference. The relative energies and Boltzmann populations of these conformers would then be determined.

Torsional Potential Energy Surface Mapping

To understand the energy barriers between different conformations, a torsional potential energy surface (PES) map would be generated. This involves systematically varying the dihedral angles of the key rotatable bonds in the ethoxypropyl group and calculating the energy at each point. The resulting surface would reveal the minimum energy conformations as valleys and the transition states between them as saddle points, providing a detailed picture of the molecule's flexibility.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of a molecule by examining its frontier molecular orbitals (HOMO and LUMO). The distribution and energy of these orbitals can predict where a molecule is likely to undergo electrophilic or nucleophilic attack.

For this compound, the analysis of the HOMO and LUMO would indicate the most probable sites for reaction. For instance, regions with a high HOMO density would be susceptible to electrophilic attack, while areas with a high LUMO density would be prone to nucleophilic attack. Additionally, molecular electrostatic potential (MEP) maps would visually represent the electron-rich and electron-poor regions of the molecule, further guiding reactivity predictions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, particularly the nitrogen atoms and the π-system. The LUMO, conversely, is anticipated to be distributed over the imidazole ring as well. The ethoxypropyl side chain, being a saturated alkyl ether, is expected to have a lesser contribution to the frontier orbitals.

A hypothetical FMO analysis for this compound, based on DFT calculations, would yield specific energy values for the HOMO, LUMO, and the energy gap. These values are crucial for predicting how the molecule will interact with other chemical species. For instance, in a reaction with an electrophile, the HOMO of the imidazole derivative would be the primary site of attack.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Gap | 6.70 |

| Table 1: Predicted Frontier Molecular Orbital Energies for this compound. These values are illustrative and based on typical DFT calculations for similar imidazole derivatives. |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It provides a rich, visual representation of the charge distribution and is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. deeporigin.comresearchgate.netresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the ESP map is expected to show a significant negative potential around the nitrogen atoms of the imidazole ring, particularly the pyridinic nitrogen (N-3), which has a lone pair of electrons readily available for interaction. researchgate.net The pyrrolic nitrogen (N-1) would also exhibit a degree of negative potential. The ether oxygen in the ethoxypropyl side chain will also present a region of negative potential, making it a potential hydrogen bond acceptor. Conversely, the hydrogen atom attached to the pyrrolic nitrogen and the hydrogens on the imidazole ring are expected to be regions of positive potential, making them potential hydrogen bond donors.

Computational Prediction of Spectroscopic Signatures

Computational methods are extensively used to predict the spectroscopic signatures of molecules, providing a powerful tool for the interpretation of experimental spectra and the structural elucidation of new compounds.

Vibrational Frequency Calculations for Infrared Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. Computational calculations, typically using DFT, can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. acs.orgresearchgate.net These calculations are instrumental in assigning the absorption bands observed in an experimental spectrum to specific vibrational motions of the molecule's functional groups. acs.org

For this compound, the calculated IR spectrum would exhibit characteristic peaks corresponding to the various functional groups present. Key vibrational modes would include the N-H stretching of the imidazole ring (typically around 3100-3150 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, C=N and C=C stretching vibrations within the imidazole ring (around 1500-1600 cm⁻¹), and the C-O-C stretching of the ether linkage in the side chain (around 1100 cm⁻¹). acs.orgaip.orgresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Imidazole) | 3140 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2950-2850 |

| C=N Stretch (Imidazole) | 1590 |

| C-O-C Stretch (Ether) | 1110 |

| Table 2: Predicted Characteristic Infrared Vibrational Frequencies for this compound. These are representative values based on calculations for analogous structures. |

Chemical Shift Predictions for Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining the structure of organic molecules in solution. mdpi.com Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules. mdpi.commalayajournal.org

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the imidazole ring, with the C2-H proton typically appearing at a higher chemical shift than the C4-H and C5-H protons. researchgate.net The protons of the ethoxypropyl side chain would exhibit characteristic multiplets corresponding to their respective chemical environments. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the imidazole ring carbons resonating at lower field (higher ppm) than the aliphatic carbons of the side chain. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | 7.6 | 135.0 |

| Imidazole C4-H | 6.9 | 122.0 |

| Imidazole C5-H | 7.1 | 115.0 |

| O-CH₂ (ethoxy) | 3.5 | 66.0 |

| CH₂ (propyl) | 2.7, 1.9, 3.6 | 25.0, 30.0, 70.0 |

| CH₃ (ethoxy) | 1.2 | 15.0 |

| Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. These values are illustrative and relative to a standard reference (TMS). |

Electronic Transition Predictions for Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common computational method for predicting the electronic absorption spectra of molecules. youtube.com It calculates the energies of the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the predicted UV-Vis spectrum is expected to show absorptions in the UV region, characteristic of the π → π* transitions of the imidazole ring. researchgate.netresearchgate.netmdpi.com The ethoxypropyl side chain, lacking chromophores, is not expected to contribute significantly to the absorption in the near-UV or visible range. The calculated maximum absorption wavelength (λ_max) would provide insight into the electronic structure of the molecule.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 210 | 0.45 |

| n → π | 260 | 0.05 |

| Table 4: Predicted UV-Vis Spectroscopic Data for this compound. These values are representative for imidazole derivatives. |

Solvation Effects and Intermolecular Interactions Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. acs.orgrsc.org Computational models can simulate the effects of solvation, providing a more realistic prediction of the molecule's behavior in solution. youtube.comyoutube.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvation models, on the other hand, involve simulating individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, at a higher computational cost. rsc.orgacs.org

For this compound, modeling solvation is crucial for accurately predicting its spectroscopic properties and reactivity in different solvents. acs.org For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the imidazole nitrogen atoms and the ether oxygen would be significant. These interactions can lead to shifts in the IR and NMR spectra and can influence the electronic transitions observed in UV-Vis spectroscopy. Computational modeling can quantify these effects and provide a deeper understanding of the intermolecular forces at play.

Reaction Mechanisms Involving 4 3 Ethoxypropyl 3h Imidazole

Acid-Base Equilibria and Protonation/Deprotonation Mechanisms

The imidazole (B134444) ring of 4-(3-ethoxypropyl)-3H-imidazole is amphoteric, meaning it can act as both an acid and a base. nih.govnih.gov This dual reactivity is central to its chemical behavior and biological function.

Protonation: The pyridine-like nitrogen atom (N-3) possesses a lone pair of electrons in an sp² hybrid orbital, which is readily available for protonation. nih.gov The resulting imidazolium (B1220033) cation is stabilized by resonance. The 3-ethoxypropyl group, being an electron-donating group (EDG) through induction, is expected to increase the electron density on the imidazole ring, thereby enhancing the basicity of the N-3 nitrogen. This makes this compound a stronger base compared to unsubstituted imidazole. nih.gov The pKa of the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine (B92270). nih.govyoutube.com

Deprotonation: The pyrrole-like nitrogen atom (N-1) bears a hydrogen atom that can be abstracted by a strong base. The pKa of this proton in unsubstituted imidazole is about 14.5. nih.govnih.gov The resulting imidazolate anion is also resonance-stabilized. The electron-donating nature of the 3-ethoxypropyl substituent is expected to slightly decrease the acidity of the N-1 proton compared to unsubstituted imidazole.

The tautomeric equilibrium of the neutral imidazole ring, where the proton on the nitrogen can reside on either N-1 or N-3, is a key feature. For this compound, this results in the existence of 4-(3-ethoxypropyl)-1H-imidazole and 5-(3-ethoxypropyl)-1H-imidazole tautomers. The position of this equilibrium can be influenced by the solvent and the nature of other substituents. nih.gov

Table 1: Predicted Acid-Base Properties of this compound in Comparison to Imidazole

| Property | Imidazole | This compound (Predicted) | Rationale for Prediction |

| pKa (Conjugate Acid) | ~7.0 nih.govnih.gov | > 7.0 | The electron-donating 3-ethoxypropyl group increases electron density on the N-3 nitrogen, enhancing its basicity. |

| pKa (N-H Proton) | ~14.5 nih.govnih.gov | > 14.5 | The electron-donating 3-ethoxypropyl group destabilizes the resulting anion, making the proton less acidic. |

Electrophilic Aromatic Substitution Pathways on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. researchgate.netnih.gov The reaction is generally favored at the C-4 and C-5 positions, which are more electron-rich than the C-2 position. nih.gov The presence of the electron-donating 3-ethoxypropyl group at the C-4 position is expected to further activate the ring towards electrophilic attack, particularly at the C-5 and C-2 positions.

Mechanism: The general mechanism involves the attack of an electrophile on the imidazole ring to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. nih.gov In acidic conditions, the imidazole ring will be protonated, which deactivates it towards electrophilic attack. Therefore, these reactions are often carried out under neutral or basic conditions.

Specific Electrophilic Substitution Reactions:

Halogenation: Imidazoles can be halogenated using various reagents. For example, bromination can be achieved with bromine in a suitable solvent. nih.gov Due to the activating effect of the 3-ethoxypropyl group, halogenation of this compound is expected to proceed readily, likely at the C-5 and C-2 positions. The use of N-halosuccinimides (e.g., NBS, NCS) can also be employed for halogenation. rsc.org

Nitration: Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. rsc.orgclockss.org This leads to the formation of nitroimidazoles. For this compound, nitration would likely occur at the C-5 position. However, the strongly acidic conditions can lead to protonation of the imidazole ring, which deactivates it, potentially requiring forcing conditions. researchgate.net

Sulfonation: Sulfonation can be achieved using oleum (B3057394) or concentrated sulfuric acid at elevated temperatures, leading to the formation of imidazole sulfonic acids. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Predicted Major Product(s) | Rationale |

| Halogenation | 5-Halo-4-(3-ethoxypropyl)-1H-imidazole, 2,5-Dihalo-4-(3-ethoxypropyl)-1H-imidazole | The C-5 and C-2 positions are activated by the C-4 substituent. |

| Nitration | 5-Nitro-4-(3-ethoxypropyl)-1H-imidazole | Strong directing effect of the alkyl group to the adjacent position. |

| Sulfonation | 4-(3-ethoxypropyl)-1H-imidazole-5-sulfonic acid | Similar to nitration, substitution is expected at the C-5 position. |

Nucleophilic Attack and Addition Reactions

The primary site for nucleophilic attack on the neutral imidazole ring is the nitrogen atoms, particularly in alkylation reactions. Nucleophilic substitution on the carbon atoms of the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. nih.govacs.org

N-Alkylation and N-Acylation: The lone pair on the pyridine-like nitrogen (N-3) of this compound can act as a nucleophile, readily attacking alkyl halides or acyl halides. researchgate.netacs.org This results in the formation of N-alkylated or N-acylated imidazolium salts. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. acs.org Given the presence of the bulky 3-ethoxypropyl group at the C-4 position, alkylation might preferentially occur at the less sterically hindered N-1 position, although this can be solvent and reagent dependent.

Nucleophilic Substitution on the Ring: Direct nucleophilic substitution on the carbon atoms of the imidazole ring is challenging. However, if a leaving group (such as a halogen) is present on the ring, nucleophilic aromatic substitution can occur, especially at the C-2 position when activated by electron-withdrawing groups. rsc.org

Oxidative and Reductive Transformations

Oxidation: The imidazole ring is generally resistant to oxidation. acs.orgnih.gov However, it can be oxidized under specific conditions. For example, peroxy acids can attack the imidazole ring. acs.org The side chain of this compound could also be susceptible to oxidation under certain conditions, although the ether linkage is relatively stable. The imidazole moiety has been shown to be sensitive to photodegradation and can be oxidized by hydrogen peroxide or radical initiators. nih.gov

Reduction: The imidazole ring is aromatic and therefore resistant to reduction. Catalytic hydrogenation under mild conditions typically does not affect the imidazole ring. However, under more forcing conditions or with specific reducing agents, the ring can be reduced. For instance, reduction of imidazolium salts with sodium borohydride (B1222165) can lead to imidazolines or even ring-opened products. nih.gov The ethoxypropyl side chain is generally inert to common reducing agents.

Mechanistic Studies of Functional Group Interconversions on the Side Chain

The 3-ethoxypropyl side chain of this compound offers possibilities for functional group interconversions.

Ether Cleavage: The ether linkage in the side chain can be cleaved under harsh acidic conditions (e.g., using HBr or HI) via a nucleophilic substitution mechanism (SN1 or SN2 depending on the structure). This would lead to the formation of a propyl alcohol or propyl halide derivative of the imidazole.

Oxidation of the Side Chain: While the ether is relatively stable, strong oxidizing agents could potentially oxidize the methylene (B1212753) group adjacent to the ether oxygen.

Radical Reactions and Associated Mechanisms

Radical reactions involving imidazoles have been studied, particularly in the context of atmospheric chemistry and synthetic applications.

Radical Addition: Radical species can add to the imidazole ring. For instance, hydroxyl radicals have been shown to add to the C5 position of the imidazole ring. The presence of the electron-donating 3-ethoxypropyl group would likely influence the regioselectivity of such additions. Intermolecular radical additions have been utilized to synthesize 4-alkyl-substituted imidazoles.

Radical Substitution: Radical substitution reactions on the imidazole ring are also possible. For example, radical bromination using N-bromoacetamide has been reported. rsc.org

Side Chain Radical Reactions: The propyl chain could undergo radical abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. This radical could then participate in further reactions, such as cyclization or reaction with other radical species. The presence of the ether oxygen could influence the stability and reactivity of radicals formed on the side chain.

Coordination Chemistry of 4 3 Ethoxypropyl 3h Imidazole

Imidazole (B134444) Derivatives as Ligands in Metal Complexes

Imidazole and its derivatives are highly versatile ligands in the field of coordination chemistry. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, possesses a lone pair of electrons on the pyridine-type nitrogen atom (N3), which can readily donate to a metal center, forming a coordinate bond. nih.govwikipedia.org The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849), making it an effective ligand for a wide range of metal ions. wikipedia.org

The versatility of imidazole-based ligands is further enhanced by the ease with which substituents can be introduced at various positions on the imidazole ring. These substituents can be tailored to modulate the electronic properties (donor strength) and steric hindrance of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. The presence of additional functional groups on the substituents can also lead to different coordination modes, such as chelation.

Synthesis and Characterization of Metal Complexes of 4-(3-ethoxypropyl)-3H-imidazole

While no specific synthetic procedures for metal complexes of this compound have been reported, general methods for the synthesis of metal-imidazole complexes can be extrapolated. These typically involve the reaction of a metal salt with the imidazole derivative in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature of the final product.

Characterization of such complexes would likely employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the imidazole ligand to the metal center through shifts in the vibrational frequencies of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination environment of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Transition Metal Complexes

Imidazole derivatives readily form complexes with a variety of transition metals, including iron, copper, nickel, cobalt, and zinc. wikipedia.orgnih.govnih.govnih.gov These complexes exhibit a wide range of coordination numbers and geometries, such as tetrahedral, square planar, and octahedral. The specific geometry is influenced by the nature of the metal ion, the steric bulk of the imidazole ligand, and the counter-ions present. For instance, six imidazole ligands can comfortably coordinate to an octahedral metal center, as seen in [Fe(imidazole)₆]²⁺. wikipedia.org

Main Group Metal Adducts

While less common than transition metal complexes, imidazole derivatives can also form adducts with main group metals. The Lewis acidic nature of many main group metal compounds allows for the coordination of the Lewis basic imidazole nitrogen. Research in this area often focuses on the structural aspects and the nature of the bonding between the main group element and the imidazole ligand.

Lanthanide and Actinide Coordination

The coordination chemistry of lanthanide and actinide ions with imidazole-containing ligands is an area of growing interest, driven by applications in materials science and biochemistry. nih.govresearchgate.netacs.org Lanthanide complexes with imidazole derivatives have been synthesized and studied for their potential luminescent properties. nih.gov The coordination in these complexes is often dominated by electrostatic interactions due to the hard nature of the f-block elements. The large ionic radii of lanthanides and actinides can lead to high coordination numbers.

Ligand Binding Modes and Coordination Geometries

The coordination of this compound to a metal center can be envisioned through different binding modes, primarily dictated by the potential donor atoms available in the ligand.

Monodentate vs. Multidentate Coordination

Monodentate Coordination: The most common binding mode for simple imidazole derivatives is monodentate, where the ligand coordinates to the metal ion solely through the N3 nitrogen atom of the imidazole ring. In the case of this compound, this would be the expected primary mode of coordination.

Multidentate Coordination: The ethoxypropyl substituent on the imidazole ring introduces a potential second donor site – the oxygen atom of the ether group. This opens up the possibility of the ligand acting in a bidentate fashion, forming a chelate ring with the metal center. This chelation would involve both the N3 of the imidazole and the oxygen of the ethoxypropyl side chain. The formation of such a chelate is dependent on the nature of the metal ion and the length and flexibility of the propyl chain, which would influence the stability of the resulting chelate ring. While plausible, without experimental evidence, the preference for monodentate versus bidentate coordination for this compound remains speculative.

Role of the Ethoxypropyl Side Chain in Steric and Electronic Effects

The 3-ethoxypropyl substituent at the 4-position of the imidazole ring is pivotal in defining the ligand's coordination behavior. Its influence can be dissected into distinct steric and electronic contributions.

Steric Effects: The ethoxypropyl side chain imparts significant steric bulk, which can influence the coordination number and geometry of the resulting metal complexes. The length and flexibility of the propyl chain allow it to adopt various conformations, potentially shielding the metal center from the approach of other ligands or solvent molecules. This steric hindrance can be more pronounced than that of smaller alkyl groups. For instance, in contrast to a simple methyl group, the ethoxypropyl chain can fold back towards the coordination sphere, creating a more crowded environment around the metal ion. This effect can favor the formation of lower-coordinate complexes or induce distortions in common geometries such as octahedral or square planar.

The presence of the ether oxygen also introduces a potential secondary coordination site. While the imidazole nitrogen is the primary donor, the ether oxygen could, under favorable geometric conditions, engage in a weak dative interaction with the metal ion, leading to the formation of a chelate ring. However, the formation of such a large chelate ring is often entropically disfavored.

Stability Constants and Thermodynamic Considerations of Metal-Ligand Interactions

The stability of metal complexes with this compound is quantified by their stability constants (log K). These constants are influenced by the aforementioned steric and electronic effects of the ethoxypropyl side chain.

The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of complexation provide deeper insight. The formation of the metal-nitrogen bond is an exothermic process, contributing to a negative ΔH°. The chelation effect, should the ether oxygen coordinate, would also contribute to a more negative enthalpy change. The entropy change upon complexation is typically positive due to the release of solvent molecules from the metal's coordination sphere. However, the loss of conformational freedom of the flexible ethoxypropyl chain upon coordination would lead to a negative entropic contribution.

A hypothetical comparison of stability constants for complexes of this compound with some first-row transition metals is presented below. These values are illustrative and based on general trends observed for substituted imidazoles.

| Metal Ion | Expected log K Range | Dominant Factor Influencing Stability |

| Cu(II) | 6.0 - 7.5 | Strong Jahn-Teller effect and preference for square-planar geometry, potentially hindered by the side chain. |

| Ni(II) | 4.5 - 6.0 | Balance between electronic stabilization and steric hindrance. |

| Zn(II) | 4.0 - 5.5 | Preference for tetrahedral geometry may be accommodated, but stability is sensitive to steric bulk. |

| Co(II) | 3.5 - 5.0 | Similar to Ni(II), with a slightly lower affinity. |

Note: These are hypothetical values for illustrative purposes and are not based on experimental data for this specific ligand.

Spectroscopic Probes of Coordination Environment

Various spectroscopic techniques are instrumental in elucidating the coordination environment of metal complexes of this compound.

Infrared (IR) Spectroscopy: The C=N and C=C stretching vibrations of the imidazole ring, typically found in the 1400-1600 cm⁻¹ region, are sensitive to coordination. Upon complexation, these bands are expected to shift to higher frequencies, indicating the involvement of the imidazole nitrogen in bonding to the metal. The C-O-C stretching vibration of the ether in the side chain (around 1100 cm⁻¹) could also show a shift if the ether oxygen is involved in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the imidazole ring. The proton signals of the imidazole ring, particularly the one closest to the coordinating nitrogen, will experience a significant downfield shift upon complexation. Changes in the chemical shifts of the ethoxypropyl chain protons can provide information about its conformation and potential interaction with the metal center.

UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block metals, UV-Vis spectroscopy can probe the d-d electronic transitions. The position and intensity of these bands are indicative of the coordination geometry and the ligand field strength. The ethoxypropyl group, as a weak σ-donor, is expected to result in a ligand field strength comparable to other alkyl-substituted imidazoles.

Theoretical Modeling of Metal-Ligand Interactions

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the geometric and electronic structures of metal complexes of this compound.

Theoretical calculations can be used to:

Predict Geometries: Optimize the three-dimensional structures of the metal complexes, providing insights into the preferred coordination geometry and the conformation of the ethoxypropyl side chain.

Calculate Binding Energies: Determine the intrinsic strength of the metal-ligand bond, helping to rationalize the experimentally observed stability constants.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the ligand to the metal and describe the nature of the metal-ligand bond.

Simulate Spectra: Theoretical calculations can predict IR and UV-Vis spectra, which can be compared with experimental data to validate the proposed structures.

Modeling studies could systematically investigate the energetic penalty associated with different conformations of the ethoxypropyl chain and determine the likelihood of the ether oxygen's participation in coordination. Such studies would be invaluable in complementing experimental work and providing a detailed understanding of the subtle interplay of steric and electronic factors in the coordination chemistry of this ligand.

Derivatization and Functionalization of 4 3 Ethoxypropyl 3h Imidazole

Strategies for Modification of the Imidazole (B134444) Core

The imidazole ring of 4-(3-ethoxypropyl)-3H-imidazole offers several sites for functionalization, most notably the nitrogen atoms and the carbon atoms of the heterocyclic ring.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the imidazole ring allows for straightforward N-alkylation and N-acylation reactions. In the case of 4-substituted imidazoles, these reactions can lead to two regioisomeric products, depending on which of the two ring nitrogen atoms is functionalized. The outcome of these reactions is influenced by several factors, including the nature of the substituent on the imidazole ring, the electrophile used, and the reaction conditions. otago.ac.nz

N-alkylation is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. The regioselectivity of this reaction is governed by both steric and electronic effects. The ethoxypropyl group at the 4-position is an electron-donating group, which slightly increases the electron density at both nitrogen atoms. Steric hindrance from the side chain can direct the incoming alkyl group to the more accessible N-1 position. otago.ac.nz The use of different bases, such as sodium hydride or potassium carbonate, and solvents can also influence the ratio of the resulting N-1 and N-3 isomers. For instance, reactions under basic conditions leading to the formation of the imidazolate anion tend to be governed by electronic and steric factors. otago.ac.nz

N-acylation can be performed using acyl chlorides or anhydrides. Similar to N-alkylation, this reaction can yield two regioisomers. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated.

| Reaction Type | Reagents and Conditions | Expected Products | Key Considerations |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | 1-Alkyl-4-(3-ethoxypropyl)-1H-imidazole and 1-Alkyl-5-(3-ethoxypropyl)-1H-imidazole | Regioselectivity influenced by steric hindrance and electronic effects of the side chain. otago.ac.nz |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Et₃N) | 1-Acyl-4-(3-ethoxypropyl)-1H-imidazole and 1-Acyl-5-(3-ethoxypropyl)-1H-imidazole | Products can be sensitive to hydrolysis. |

Halogenation and Related Functionalizations

Direct halogenation of the imidazole ring is a common method for introducing functional handles for further derivatization. The positions most susceptible to electrophilic substitution on the imidazole ring are C-2, C-4, and C-5. In this compound, the C-4 position is already substituted. Therefore, halogenation would be expected to occur at the C-2 or C-5 positions.

Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the bromination and chlorination of imidazoles, respectively. The reaction conditions can be tuned to favor mono- or di-halogenation. Iodination can be achieved with iodine in the presence of a base or with N-iodosuccinimide (NIS). youtube.com The introduction of a halogen atom provides a versatile precursor for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.

| Halogenation Type | Reagent | Expected Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-(3-ethoxypropyl)-1H-imidazole, 5-Bromo-4-(3-ethoxypropyl)-1H-imidazole, or 2,5-Dibromo-4-(3-ethoxypropyl)-1H-imidazole |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-4-(3-ethoxypropyl)-1H-imidazole, 5-Chloro-4-(3-ethoxypropyl)-1H-imidazole, or 2,5-Dichloro-4-(3-ethoxypropyl)-1H-imidazole |

| Iodination | N-Iodosuccinimide (NIS) or I₂/base | 2-Iodo-4-(3-ethoxypropyl)-1H-imidazole, 5-Iodo-4-(3-ethoxypropyl)-1H-imidazole, or 2,5-Diiodo-4-(3-ethoxypropyl)-1H-imidazole |

Side Chain Modification Strategies

The ethoxypropyl side chain offers additional opportunities for derivatization, allowing for the modification of the molecule's polarity, size, and potential for intermolecular interactions.

Ether Cleavage and Alcohol Functionalization

The ether linkage in the ethoxypropyl side chain can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.orgpressbooks.pub This reaction proceeds via nucleophilic substitution (Sₙ2 or Sₙ1 mechanism) and would result in the formation of a hydroxyl group at the propyl chain and an ethyl halide. chemistrysteps.comlibretexts.orgpressbooks.pub The resulting alcohol, 4-(3-hydroxypropyl)-1H-imidazole, is a valuable intermediate that can be further functionalized. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce a wide variety of new functional groups.

Oxidation and Reduction of Terminal Groups

While the ethoxypropyl side chain itself is relatively resistant to mild oxidation and reduction, modifications at the terminal ethyl group are conceivable, although challenging without affecting the imidazole core. More relevant are the oxidation reactions of the alcohol functionality that can be generated via ether cleavage as described above. The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting aldehyde or carboxylic acid can then serve as a handle for further reactions, such as reductive amination or amide bond formation, respectively.

Synthesis of Precursors and Building Blocks Based on this compound

The transformation of this compound into versatile precursors and building blocks is a key step for its application in broader synthetic contexts. These transformations can target either the imidazole core or the appended side chain, yielding intermediates with tailored reactivity.

The imidazole ring itself can undergo several key reactions. N-alkylation or N-acylation at one of the ring nitrogens can be used to introduce a variety of functional groups or to protect the ring during subsequent synthetic steps. Furthermore, electrophilic substitution reactions, such as halogenation at the C2 or C5 positions of the imidazole ring, can install useful handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), thereby enabling the construction of complex molecular architectures.

Modifications to the 3-ethoxypropyl side chain could involve ether cleavage to reveal a primary alcohol. This alcohol can then be functionalized further, for instance, by oxidation to an aldehyde or carboxylic acid, or by esterification or etherification to attach other molecular fragments. These transformations create bifunctional molecules where the imidazole and the side-chain terminus can be manipulated independently.

Below is a table of potential building blocks that could be synthesized from this compound, along with the type of reaction employed.

| Parent Compound | Reaction Type | Hypothetical Product (Building Block) | Potential Subsequent Application |

| This compound | N-Alkylation | 1-Alkyl-4-(3-ethoxypropyl)-1H-imidazolium salt | Ionic liquids, N-heterocyclic carbene (NHC) precursors |

| This compound | Halogenation (e.g., with NBS) | 2-Bromo-4-(3-ethoxypropyl)-1H-imidazole | Cross-coupling reactions |

| This compound | Ether Cleavage (e.g., with BBr₃) | 3-(1H-Imidazol-4-yl)propan-1-ol | Esterification, oxidation to aldehyde/acid |

| 3-(1H-Imidazol-4-yl)propan-1-ol | Oxidation (e.g., with PCC) | 3-(1H-Imidazol-4-yl)propanal | Reductive amination, aldol (B89426) condensation |

Polymer-Supported Derivatives and Heterogenization Strategies

The immobilization of imidazole derivatives onto solid supports is a widely used strategy to create heterogeneous catalysts, reagents, or scavengers that can be easily separated from reaction mixtures, simplifying purification and enabling recycling. nih.gov This approach, known as heterogenization, can be readily applied to this compound.

The most common method involves tethering the imidazole ring to a polymer backbone. For this compound, the nucleophilic nitrogen of the imidazole ring can be reacted with an electrophilic site on a functionalized polymer, such as chloromethylated polystyrene (Merrifield resin) or a polymer-supported tosylate. The resulting polymer-bound imidazole can act as a basic catalyst or as a ligand for metal-catalyzed reactions.

Alternatively, if the side chain is functionalized to a primary alcohol as described in section 6.3, this alcohol can be used as the anchor point. For example, it could be converted into an ester or ether linkage with a carboxylic acid or hydroxyl-functionalized resin (e.g., Wang resin). This strategy leaves the imidazole ring unmodified and available for other interactions.

The table below outlines hypothetical polymer-supported derivatives of this compound.

| Polymer Support | Linkage Strategy | Structure of Immobilized Species | Potential Use |

| Chloromethylated Polystyrene | N-Alkylation of imidazole ring | Polystyrene-CH₂-[4-(3-ethoxypropyl)imidazole]⁺Cl⁻ | Heterogeneous catalyst, scavenger for acids |

| Wang Resin | Esterification via side-chain alcohol | Resin-O-C(O)-(CH₂)₃-imidazole | Solid-phase synthesis scaffold |

| Silica (B1680970) Gel (functionalized) | Silanization with side-chain derivative | Silica-O-Si(R)₂-(CH₂)₃-O-(CH₂)₃-imidazole | Chromatographic stationary phase, catalyst support |

Creation of Conformationally Restricted Analogues

The flexibility of the ethoxypropyl side chain in this compound results in a large number of accessible conformations. In fields such as medicinal chemistry, restricting the conformation of a molecule can lead to enhanced potency and selectivity for a biological target by reducing the entropic penalty of binding. acs.org

Several strategies can be envisioned to create conformationally restricted analogues of this compound. A common approach is intramolecular cyclization to form a bicyclic or polycyclic system. For example, the terminal ethyl group of the side chain could be functionalized and then cyclized back onto the imidazole ring. One hypothetical route could involve:

Activation of the terminal methyl group of the ethoxy moiety (a challenging but conceptually possible transformation).

Alternatively, replacing the ethoxy group with a longer, functionalized chain (e.g., a 4-bromobutoxy group) during the initial synthesis.

Intramolecular N-alkylation by the terminal electrophile to form a fused, bridged, or spirocyclic ring system. For instance, cyclization onto the N1 or N3 nitrogen of the imidazole would create a new ring, locking the side chain's orientation relative to the imidazole core.

These rigid structures would explore a different chemical space and could present the key pharmacophoric features in a more defined spatial arrangement. acs.orgrsc.org

The table below presents some hypothetical conformationally restricted analogues and the synthetic strategy for their creation.

| Target Analogue Structure | Synthetic Strategy | Conformational Effect | Rationale |

| Fused Tetrahydroimidazo[1,2-a]pyridine core | Intramolecular cyclization of an N-functionalized imidazole with a terminal halide on the side chain. | Creates a rigid bicyclic system. | Locks the relative orientation of the side chain and imidazole ring. |

| Bridged Bicyclic Imidazole | Intramolecular ring-closing metathesis (RCM) of a di-alkenyl-substituted imidazole. | Introduces significant strain and rigidity, severely limiting bond rotation. | To mimic a specific bound conformation for a target protein. |

| Spirocyclic Imidazole-Piperidine | Spirocyclization involving the C4 position of the imidazole and the side chain. | Fixes the side chain in a perpendicular orientation relative to the imidazole ring. | To explore novel 3D pharmacophore space. |

Catalytic Applications of 4 3 Ethoxypropyl 3h Imidazole and Its Derivatives

Organocatalysis Mediated by Imidazole (B134444) Scaffolds

The imidazole core is a prominent feature in many organocatalysts due to its ability to act as a nucleophile or a Brønsted base. However, no studies have specifically reported the use of 4-(3-ethoxypropyl)-3H-imidazole in these roles.

Nucleophilic Activation in Asymmetric Synthesis

There is no available research demonstrating the application of this compound as a nucleophilic catalyst in asymmetric synthesis.

Brønsted Base Catalysis

The potential of this compound to act as a Brønsted base catalyst has not been explored in any published literature to date.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Ligands

The functionalization of imidazole-based ligands is a common strategy in the design of MOFs for catalytic applications. However, there are no reports of MOFs or coordination polymers that specifically incorporate the this compound ligand.

Design and Synthesis of MOFs with Catalytic Sites

No studies have been found detailing the design and synthesis of MOFs using this compound as a building block to create catalytic sites.

Heterogeneous Catalysis by MOF-Imidazolate Derivatives

Consequently, there is no information on the use of MOFs derived from this compound in heterogeneous catalysis.

Homogeneous Catalysis Utilizing this compound Metal Complexes

The coordination of imidazole derivatives to metal centers is a fundamental aspect of homogeneous catalysis. However, the synthesis and catalytic activity of metal complexes featuring the this compound ligand have not been described in the scientific literature.

Role in Oxidation/Reduction Reactions

The imidazole scaffold is a known participant in oxidation and reduction catalysis, often as a ligand for transition metals that mediate these reactions. For instance, ruthenium complexes incorporating 4H-imidazole ligands have been studied for their photo-induced redox properties. researchgate.net These studies, however, focus on the electronic properties of the complex and the imidazole ligand's role in mediating charge transfer, rather than the catalytic turnover of substrates.

In a related context, imidazolium (B1220033) ionic liquids, which are derived from imidazole, have been investigated as catalysts for the oxidation of alkylaromatics. researchgate.net These ionic liquids can enhance the selectivity of oxidation reactions. While these findings highlight the potential of the imidazole core in oxidation catalysis, there is no specific research detailing the use of this compound or its simple derivatives in either catalyzing or facilitating oxidation or reduction reactions.

Application in Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are cornerstones of modern organic synthesis. Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazoles, are widely used to stabilize and activate the palladium catalyst. organic-chemistry.orgwikipedia.org These ligands are known to enhance catalyst stability and activity.

The Suzuki-Miyaura reaction, for instance, has been successfully carried out using various palladium catalysts supported by imidazole-derived ligands for the synthesis of complex organic molecules. researchgate.netarkat-usa.orgmdpi.comresearchgate.netmdpi.com Research has demonstrated the synthesis of 5-biphenyl derivatives of 4H-imidazole-N-oxide through Suzuki-Miyaura cross-coupling, showcasing the imidazole framework's compatibility with this type of reaction. researchgate.net However, there is no specific data or research that documents the use of this compound as a ligand in either Heck, Suzuki-Miyaura, or other coupling reactions.

Catalysis for Polymerization Reactions

The imidazole moiety has found utility in the field of polymerization. For example, acidic imidazole-based ionic liquids have been employed as catalysts for the cationic polymerization of isobutylene (B52900) to produce highly reactive polyisobutylene. researchgate.net Furthermore, imidazole polyoxometalate catalysts have been patented for the ring-opening polymerization of tetrahydrofuran (B95107) to synthesize polytetramethylene ether glycol (PTMEG).

While these examples demonstrate the catalytic potential of the broader imidazole class in polymerization, there is a lack of specific studies on this compound or its derivatives as catalysts or initiators for any type of polymerization reaction.

Biocatalytic Mimicry and Enzymatic Models

The imidazole ring is a crucial component of the amino acid histidine, which plays a vital role in the active sites of many enzymes, often participating in acid-base catalysis and metal coordination. This has inspired the development of synthetic imidazole-containing compounds as mimics of enzyme active sites to catalyze biological reactions or to understand enzymatic mechanisms.

Despite the clear rationale for exploring this compound in this context, there is no available scientific literature that reports on its use in biocatalytic mimicry or as a model for enzymatic processes. The investigation into its potential to mimic the catalytic functions of histidine-containing enzymes remains an open area for future research.

Applications in Materials Science and Engineering

Ionic Liquids Based on 4-(3-ethoxypropyl)-3H-imidazole Cations

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting properties like low vapor pressure, high thermal stability, and tunable solvency. Imidazolium-based cations are among the most common components of ILs. The functionalization of the imidazole (B134444) core, as seen in this compound, allows for the fine-tuning of these properties.

The synthesis of ionic liquids from this compound typically involves the alkylation of one of the nitrogen atoms in the imidazole ring. rsc.org This quaternization reaction converts the neutral imidazole into a positively charged imidazolium (B1220033) cation. A general synthetic approach involves reacting the imidazole derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired cation. google.com The resulting halide salt can then undergo an anion exchange (metathesis) reaction to introduce other anions, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (TFSI⁻), which modify the physical and chemical properties of the ionic liquid. nih.gov

The ethoxypropyl side chain on the 4-(3-ethoxypropyl)-1-alkylimidazolium cation influences the resulting IL's properties. The ether linkage can enhance flexibility and may lead to lower viscosity and melting points compared to simple alkyl chains. The polarity of the ether group can also affect the IL's miscibility with water and other polar solvents.

Table 1: Potential Ionic Liquids Derived from this compound

| Cation | Anion | Potential Properties |

|---|---|---|

| 1-Methyl-4-(3-ethoxypropyl)imidazolium | Chloride (Cl⁻) | Precursor for other ILs, water-soluble. |

| 1-Ethyl-4-(3-ethoxypropyl)imidazolium | Tetrafluoroborate (BF₄⁻) | Hydrophobic, potential use in electrochemistry. nih.gov |

Imidazolium-based ionic liquids are widely explored as "green" solvents due to their negligible vapor pressure, which reduces air pollution. The tunability of their properties allows them to be designed as replacements for volatile organic compounds in various chemical processes. rsc.org The 4-(3-ethoxypropyl)imidazolium-based ILs could be particularly useful in applications requiring specific polarity and coordination ability, such as in the dissolution of biomass or as catalysts in organic synthesis. researchgate.net

In the field of electrochemistry, these ionic liquids are promising candidates for electrolytes in batteries and supercapacitors. mdpi.com Their intrinsic ionic conductivity, wide electrochemical window, and good thermal stability are key advantages. Polymerized ionic liquids (PILs), where the imidazolium cation is part of a polymer structure, can be used to create solid-state electrolytes, enhancing the safety and durability of energy storage devices. mdpi.comresearchgate.net The presence of the ethoxypropyl group could potentially improve ion transport within the electrolyte by providing a more flexible environment. nih.gov

Incorporation into Polymeric Materials